(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

Catalog No.
S15816982
CAS No.
M.F
C7H14N2O2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carbox...

Product Name

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-N-(hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-3-6(9)7(11)8-5-10/h6,10H,2-5H2,1H3,(H,8,11)/t6-/m0/s1

InChI Key

BFWNRSNAPXJMHS-LURJTMIESA-N

Canonical SMILES

CN1CCCC1C(=O)NCO

Isomeric SMILES

CN1CCC[C@H]1C(=O)NCO

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. Its molecular formula is C6H12N2O2C_6H_{12}N_2O_2 and it has a molecular weight of approximately 144.17 g/mol. The compound features a hydroxymethyl group and a carboxamide functional group, which contribute to its chemical properties and biological activities. The IUPAC name for this compound is (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, and it can be represented by the InChI key DLKMVGSBOOTVRL-RXMQYKEDSA-N.

  • Oxidation: The hydroxymethyl group may be oxidized to form aldehyde or carboxylic acid derivatives.
  • Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxymethyl group, allowing for further functionalization of the compound .

The biological activity of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is influenced by its structural features. The presence of the hydroxymethyl and carboxamide groups allows the compound to interact with various biological targets, including enzymes and receptors. These interactions can affect biochemical pathways, potentially leading to therapeutic effects in areas such as neuropharmacology and medicinal chemistry .

The synthesis of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide typically involves several key steps:

  • Starting Material Preparation: A suitable pyrrolidine derivative is prepared as the starting material.
  • Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through specific reagents under controlled conditions.
  • Carboxamidation: The final step involves converting the hydroxymethylated pyrrolidine into the carboxamide derivative using appropriate reagents, often involving amide coupling techniques .

In industrial applications, optimized reaction conditions are employed to enhance yield and purity, including the use of catalysts and purification methods like crystallization or chromatography.

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs due to its ability to interact with biological systems.
  • Chemical Research: The compound is useful in studies related to organic synthesis and medicinal chemistry due to its unique structural properties.
  • Material Science: Its derivatives could be explored for applications in polymers or other materials where specific functional groups are advantageous .

Interaction studies involving (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, research may involve assessing how the compound interacts with specific receptors or enzymes, influencing cellular pathways and responses .

Several compounds share structural similarities with (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide, each possessing unique properties:

Compound NameMolecular FormulaKey Features
N-Methylpyrrolidine-2-carboxamideC6H12N2OLacks hydroxymethyl group
4-Hydroxy-1-methylpyrrolidine-2-carboxylic acidC6H11NO3Contains a hydroxy group but different position
1-Methylpiperidine-2-carboxylic acidC6H11NPiped structure instead of pyrrolidine

These compounds are notable for their structural variations that influence their reactivity and biological activity. For example, while N-Methylpyrrolidine-2-carboxamide lacks the hydroxymethyl functionality, it still exhibits significant biological properties relevant in medicinal chemistry.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

158.105527694 g/mol

Monoisotopic Mass

158.105527694 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types